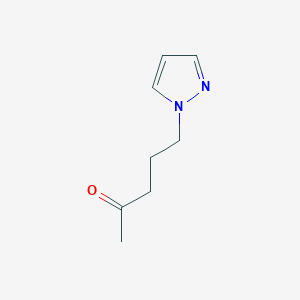![molecular formula C7H6Cl2N2 B13538676 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B13538676.png)
4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyrrolopyridines. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of chlorine atoms at positions 4 and 6 of the pyrrolo[3,4-c]pyridine structure imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine typically involves the cyclization of 2,6-dichloro-4-nitropyridine as a starting material. The reaction conditions often include the use of a base such as sodium methoxide in methanol, followed by refluxing the mixture for a specified period . After cooling, the reaction mixture is poured onto ice water, and the product is extracted using an organic solvent like ethyl acetate. The organic layer is then dried over sodium sulfate, filtered, and concentrated under vacuum to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
化学反应分析
Types of Reactions
4,6-Dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolo[3,4-c]pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound .
科学研究应用
4,6-Dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar fused ring structure with 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine but contains a pyrazole ring instead of a pyrrole ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrimidine ring.
Uniqueness
This compound is unique due to the presence of chlorine atoms at positions 4 and 6, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
属性
分子式 |
C7H6Cl2N2 |
|---|---|
分子量 |
189.04 g/mol |
IUPAC 名称 |
4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-1-4-2-10-3-5(4)7(9)11-6/h1,10H,2-3H2 |
InChI 键 |
JVTMIVFEVSRYIS-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC(=NC(=C2CN1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13538600.png)



![5'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13538629.png)

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride](/img/structure/B13538642.png)






